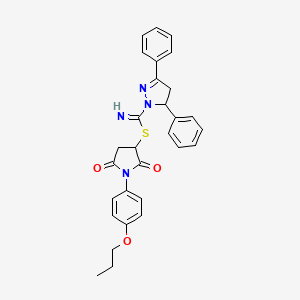![molecular formula C21H33N3O2 B5003102 1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5003102.png)
1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide, also known as JNJ-42165279, is a novel small molecule drug that has been developed for the treatment of various neurological disorders such as schizophrenia, depression, anxiety, and substance abuse. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward, motivation, and cognitive function.
作用機序
The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical regions of the brain. It is involved in the regulation of reward, motivation, and cognitive function, and has been implicated in the pathophysiology of various neurological disorders such as addiction, depression, and schizophrenia. 1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which blocks its activation by endogenous dopamine and other ligands. This results in a decrease in the release of dopamine in the mesolimbic system, which is thought to underlie its therapeutic effects in addiction and other disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to decrease the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation. Moreover, this compound has also been shown to increase the release of serotonin in the prefrontal cortex, which could contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to have minimal effects on other neurotransmitter systems such as the serotonin and norepinephrine systems, which suggests a high degree of selectivity for the dopamine D3 receptor.
実験室実験の利点と制限
1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has several advantages as a tool compound for studying the dopamine D3 receptor and its role in various neurological disorders. It is a highly selective and potent antagonist of the dopamine D3 receptor, which makes it a valuable pharmacological tool for investigating the functional role of this receptor in vivo and in vitro. Moreover, this compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life, which makes it suitable for use in animal models and clinical trials. However, the limitations of this compound include its high cost and limited availability, which could restrict its widespread use in research.
将来の方向性
There are several future directions for research on 1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide and its potential therapeutic applications. One area of interest is the development of analogs and derivatives of this compound with improved pharmacological properties such as increased selectivity, potency, and brain penetration. Another area of interest is the investigation of the role of the dopamine D3 receptor in other neurological disorders such as Parkinson's disease and Huntington's disease. Moreover, the development of novel therapeutic strategies targeting the dopamine D3 receptor could have significant clinical implications for the treatment of addiction and other disorders associated with dysregulated dopamine signaling.
合成法
The synthesis of 1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide involves a multi-step process, starting from commercially available starting materials. The key steps of the synthesis include the formation of the piperidine ring, the introduction of the morpholine and benzyl groups, and the final coupling of the carboxamide group. The final product is obtained in high yield and purity, and its structure is confirmed by various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
1-(3-methylbenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various neurological disorders. It has been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of addiction and other disorders associated with dysregulated dopamine signaling. Moreover, this compound has also been shown to have antidepressant and anxiolytic effects, which could be attributed to its modulation of the mesolimbic dopamine system.
特性
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-18-4-2-5-19(16-18)17-24-10-6-20(7-11-24)21(25)22-8-3-9-23-12-14-26-15-13-23/h2,4-5,16,20H,3,6-15,17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZDPQFTMVDSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(4-butoxyphenyl)amino]-2-oxoethoxy}-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B5003020.png)

![2,2-dimethyl-N-[1-(1'-propyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5003029.png)
![5-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003049.png)
![N-(4-{[1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5003056.png)
![phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B5003063.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5003065.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5003077.png)
![4-(2-chloro-5-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5003080.png)
![4-(4-bromophenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5003088.png)
![N'-(2-phenoxyacetyl)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5003092.png)

![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B5003107.png)
amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5003116.png)